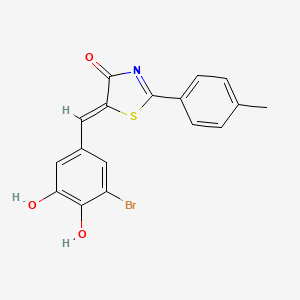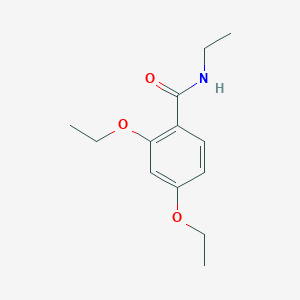
N-(2,4-difluorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide, also known as ML297, is a chemical compound that has gained attention in scientific research for its potential use in drug development. This compound belongs to the class of piperazinecarboxamide derivatives and has shown promising results in various studies. In
Mécanisme D'action
N-(2,4-difluorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide acts as a selective agonist of GPR139, which is a G protein-coupled receptor that is predominantly expressed in the brain and pancreas. Upon binding of this compound to GPR139, it activates downstream signaling pathways, leading to the modulation of various physiological processes. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the regulation of intracellular calcium levels and modulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. This compound has also been shown to reduce neuropathic pain in animal models, suggesting its potential use in the treatment of chronic pain. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4-difluorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide for lab experiments is its high selectivity for GPR139. This allows for more precise investigation of the role of this receptor in various physiological processes. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its relatively low potency, which may require higher concentrations for in vitro studies.
Orientations Futures
There are several future directions for the study of N-(2,4-difluorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide. One potential direction is the investigation of its potential use in the treatment of diabetes and other metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its downstream signaling pathways. Another potential direction is the investigation of its potential use in the treatment of anxiety disorders and other psychiatric conditions. Overall, the study of this compound has the potential to provide valuable insights into the role of GPR139 in various physiological processes and its potential use in drug development.
Méthodes De Synthèse
The synthesis of N-(2,4-difluorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide involves the reaction of 2,4-difluoroaniline with 2-methylbenzylamine in the presence of triethylamine. The resulting product is then reacted with 1,4-dibromobutane to form the intermediate compound, which is further reacted with piperazine-1-carboxamide to obtain this compound. This multistep synthesis method has been optimized for high yield and purity of the final product.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential use in drug development. It has been shown to selectively activate the G protein-coupled receptor GPR139, which is expressed in the brain and pancreas. This receptor has been implicated in various physiological processes, including insulin secretion, glucose homeostasis, and regulation of feeding behavior. This compound has also been investigated for its potential use in the treatment of neuropathic pain and anxiety disorders.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c1-14-4-2-3-5-15(14)13-23-8-10-24(11-9-23)19(25)22-18-7-6-16(20)12-17(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTVTVPZOQOIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-2-yl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5351532.png)
![4-[4-(4-benzoyl-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5351535.png)
![{2-[2-(3,4-dichlorophenyl)-4-morpholinyl]-2-oxoethyl}methylamine hydrochloride](/img/structure/B5351536.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5351543.png)
![1-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5351556.png)

![1-(4-chloro-3-methylphenoxy)-3-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-propanol](/img/structure/B5351570.png)
![methyl [5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5351575.png)
![5-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5351590.png)
![N-cyclopentyl-N'-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)urea](/img/structure/B5351598.png)
![5-{3-oxo-3-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]propyl}isoxazol-3-ol](/img/structure/B5351604.png)


